molecular formula C13H18Cl2N4 B1460465 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 2097932-41-5

4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No. B1460465
CAS RN: 2097932-41-5
M. Wt: 301.21 g/mol
InChI Key: PMKCRLPBRYLFBF-UHFFFAOYSA-N
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Description

4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound with the CAS Number: 2097932-41-5 . It has a molecular weight of 301.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N4.2ClH/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11;;/h1-5,10-11,14H,6-9H2;2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 301.22 .

Scientific Research Applications

Antifungal Properties

Research highlights the antifungal potential of compounds related to 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride. A study synthesized a series of derivatives showing notable in vitro antifungal activities, with some compounds being equipotent to miconazole against pathogens such as Cryptococcus neoformans, Aspergillus niger, and Aspergillus flavus (Sangshetti & Shinde, 2011).

Serotonin Receptor Antagonism

Another research focus is the synthesis of derivatives acting as potent 5-HT2 receptor antagonists, a property relevant to the development of therapies for psychiatric disorders. A compound synthesized demonstrated greater 5-HT2 antagonist activity than ritanserin, a known compound, without exhibiting alpha 1 antagonist activity in vivo, indicating potential for central 5-HT2 receptor antagonism (Watanabe et al., 1992).

Antimicrobial Activity

Compounds containing the 1,2,4-triazole structure have been synthesized and tested for antimicrobial activities. Notably, some derivatives exhibited good to moderate activities against various microorganisms, underscoring the potential for developing new antimicrobial agents (Bektaş et al., 2007).

Potential for Diabetes Treatment

Derivatives of 1,2,4-triazol-3-thiol, including those linked to piperidine structures, have been explored for their potential as new drug candidates for type II diabetes. These compounds demonstrated potent inhibition of the α-glucosidase enzyme, suggesting their efficacy in managing blood sugar levels and offering a promising avenue for diabetes treatment (Aziz ur-Rehman et al., 2018).

properties

IUPAC Name

4-(4-phenyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11;;/h1-5,10-11,14H,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKCRLPBRYLFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=CN2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2097932-41-5
Record name 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
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4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

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